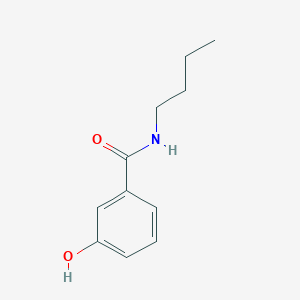

N-butyl-3-hydroxybenzamide

Übersicht

Beschreibung

N-butyl-3-hydroxybenzamide is an organic compound with the molecular formula C11H15NO2 It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Wirkmechanismus

Target of Action

The compound is still under investigation for its potential therapeutic effects .

Mode of Action

Preclinical data suggest that n-butyl-3-hydroxybenzamide could act on multiple links of cerebral ischemia pathology and play a protective role on cerebral infarction through anti-inflammation, antioxidation, anti-apoptosis, and microcirculation protection .

Biochemische Analyse

Biochemical Properties

N-butyl-3-hydroxybenzamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as tyrosinase, which contains a binuclear copper cluster and functions as a mono- and diphenol oxidase . This interaction is crucial for the compound’s role in biochemical pathways, as it can influence the oxidation state of the enzyme and subsequently affect its activity. Additionally, this compound may interact with other proteins and biomolecules through noncovalent interactions such as hydrogen bonding and π-stacking . These interactions are essential for the compound’s ability to modulate enzymatic activity and protein function.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with tyrosinase can lead to changes in the enzyme’s activity, which in turn can impact melanin production and other oxidative processes within the cell . Additionally, this compound may modulate the activity of other enzymes and proteins involved in cellular metabolism, leading to alterations in metabolic flux and energy production . These effects highlight the compound’s potential to influence cell function and overall cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with tyrosinase, for example, involves the binding of the hydroxyl group to the copper cluster within the enzyme, leading to changes in the enzyme’s oxidation state and activity . This interaction can result in the inhibition or activation of the enzyme, depending on the specific conditions and context. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s ability to exert its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. The compound’s stability is influenced by environmental conditions such as temperature and pH, which can affect its degradation rate and overall efficacy . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged changes in enzyme activity and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced enzyme activity and improved cellular function . At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with tyrosinase, for example, plays a role in the oxidation and reduction reactions within the metabolic pathway . Additionally, this compound may influence the levels of metabolites and the overall metabolic flux within the cell

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution within the cell . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation . These transport and distribution mechanisms are important for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-butyl-3-hydroxybenzamide can be synthesized through several methods. One common synthetic route involves the reaction of methyl 3-hydroxybenzoate with butylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:

Step 1: Methyl 3-hydroxybenzoate is dissolved in ethanol.

Step 2: Butylamine is added to the solution.

Step 3: The mixture is heated under reflux for several hours.

Step 4: The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-butyl-3-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: 3-hydroxybenzoic acid or 3-hydroxybenzophenone.

Reduction: N-butyl-3-aminobenzamide.

Substitution: Halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

N-butyl-3-hydroxybenzamide has been studied for its potential antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains. The hydroxyl group in the benzamide structure is believed to enhance its interaction with microbial cell membranes, leading to increased efficacy against pathogens .

1.2 Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory effects. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Cosmetic Applications

2.1 Skin Care Formulations

this compound has potential applications in cosmetic formulations, particularly as a preservative or stabilizing agent. Its structural characteristics may contribute to the stability of emulsions and enhance the shelf life of cosmetic products by preventing microbial growth .

2.2 Antioxidant Properties

The antioxidant potential of this compound makes it a candidate for inclusion in skin care products aimed at combating oxidative stress. Antioxidants are crucial for protecting skin from damage caused by free radicals, which can lead to premature aging .

Material Science

3.1 Polymer Chemistry

In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for use in high-performance materials .

3.2 Coatings and Adhesives

The compound's chemical properties allow it to be used in coatings and adhesives, where it can improve adhesion and durability. The ability to form hydrogen bonds with substrates enhances the bonding strength of coatings applied to various surfaces .

Analytical Applications

4.1 Chromatography

this compound is employed as a reference standard in chromatographic analyses, particularly in high-performance liquid chromatography (HPLC). Its precise characterization is essential for developing methods to quantify related compounds in complex mixtures .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-butyl-4-hydroxybenzamide

- N-butyl-2-hydroxybenzamide

- N-butyl-3-methoxybenzamide

Uniqueness

N-butyl-3-hydroxybenzamide is unique due to the position of the hydroxyl group on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Biologische Aktivität

N-butyl-3-hydroxybenzamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a hydroxyl group (-OH) and an amide group (-C(=O)N-) attached to a benzene ring, which contributes to its biological activity. The butyl chain enhances the hydrophobicity of the molecule, potentially influencing its interaction with biological membranes and targets.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. The presence of hydroxyl and amine groups may enhance these interactions, leading to pharmacological effects such as anti-inflammatory or antimicrobial activities .

The mechanism by which this compound exerts its effects is likely related to its ability to interact with molecular targets such as enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, while the butyl group may affect solubility and distribution within biological systems .

Study on Antimicrobial Activity

A study conducted on various benzamide derivatives, including this compound, demonstrated significant antibacterial activity. The results indicated that modifications in the structure influenced the effectiveness against specific bacterial strains.

| Compound Name | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | 15 |

| 3-amino-N-butyl-2-hydroxybenzamide | 18 |

| N-butyl-2-hydroxybenzamide | 12 |

This table illustrates that this compound shows promising antibacterial properties, although it is less effective than some related compounds .

Study on Cytotoxicity

Another research effort evaluated the cytotoxic effects of this compound on cancer cell lines. The compound was tested against human breast cancer cell lines (MCF-7) with the following results:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

At a concentration of 50 µM, this compound reduced cell viability by approximately 50%, indicating potential cytotoxic effects that warrant further investigation .

Research Findings

Recent studies have focused on elucidating the binding affinity of this compound with various biological targets. Techniques such as surface plasmon resonance have been employed to quantify these interactions, revealing promising data for its application in drug design.

Binding Affinity Studies

A study utilizing isothermal titration calorimetry reported a binding affinity (Kd) of approximately for this compound with a target enzyme involved in inflammation pathways. This suggests that the compound may have therapeutic implications for inflammatory diseases .

Eigenschaften

IUPAC Name |

N-butyl-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-7-12-11(14)9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFCEBQVQWMWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.